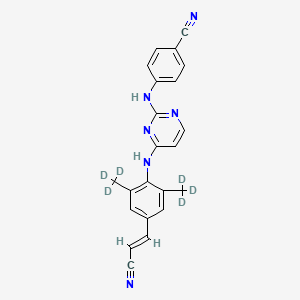

Rilpivirine-d6

Vue d'ensemble

Description

Rilpivirine-d6 is a deuterated form of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rilpivirine involves several key steps:

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving 4-amino-3,5-dimethylbenzonitrile and acrylonitrile under specific conditions.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with 4-aminobenzonitrile.

Final Step: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of Rilpivirine-d6 follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce reaction time. Microwave-promoted methods have been developed to decrease reaction time significantly and improve overall yield .

Analyse Des Réactions Chimiques

Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Rilpivirine-d6 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rilpivirine. The incorporation of deuterium allows for more precise quantification and differentiation from non-deuterated compounds during analysis.

Key Findings:

- A study characterized the metabolism of long-acting injectable rilpivirine after intramuscular administration, identifying several metabolites including mono- and dioxygenated forms as well as glucuronides . this compound serves as an internal standard to ensure accuracy in measuring these metabolites.

- The pharmacokinetic behavior of this compound has been studied to assess its efficacy against various HIV strains, including those resistant to other NNRTIs. Its EC50 values indicate strong antiviral activity even against resistant strains .

Analytical Techniques

This compound is extensively used in analytical chemistry for the quantification of rilpivirine in biological matrices through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): this compound is employed as an internal standard to enhance the sensitivity and specificity of assays measuring rilpivirine levels in plasma and other biological fluids .

- Method Validation: Studies have validated methods for simultaneous quantification of rilpivirine and other antiretroviral drugs using LC-MS/MS, establishing a correlation coefficient greater than 0.9976 for accuracy .

| Analyte | MRM Transition | DP (V) | EP (V) | CE (V) | CXP (V) | RT (min) |

|---|---|---|---|---|---|---|

| Rilpivirine | 367.2 → 195.1 | 75 | 10 | 50 | 3 | 4.02 |

| This compound | 373.2 → 195.1 | 75 | 10 | 50 | 3 | 4.02 |

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Long-Acting Injectable Formulations: Research indicates that long-acting formulations of rilpivirine show promise for HIV maintenance therapy, with this compound aiding in understanding its pharmacokinetics post-injection .

- Real-World Effectiveness: Observational studies have measured plasma concentrations of rilpivirine in patients receiving long-acting injections, revealing variability that could impact treatment outcomes . this compound assists in accurately assessing these concentrations.

Mécanisme D'action

Rilpivirine-d6, like Rilpivirine, is a non-competitive inhibitor of reverse transcriptase. It binds to the enzyme and blocks RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The binding induces conformational changes in the enzyme, altering its function .

Comparaison Avec Des Composés Similaires

Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Efavirenz: An older non-nucleoside reverse transcriptase inhibitor with a different side-effect profile.

Uniqueness of Rilpivirine-d6: this compound offers enhanced metabolic stability and pharmacokinetic properties due to the presence of deuterium atoms. This makes it a valuable compound for pharmacokinetic studies and long-acting formulations .

Activité Biologique

Rilpivirine-d6 is a stable isotope-labeled analog of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The incorporation of deuterium in the molecular structure of rilpivirine aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its antiviral efficacy, metabolism, and clinical implications.

Antiviral Efficacy

Rilpivirine has demonstrated significant antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 0.4 nM for wild-type strains . The introduction of deuterium in this compound is expected to maintain or enhance this efficacy due to its structural similarity to the parent compound.

Comparison of Antiviral Activity

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Rilpivirine | 0.4 | NNRTI, inhibits reverse transcriptase |

| This compound | TBD | Expected similar mechanism |

Metabolism and Pharmacokinetics

The metabolism of rilpivirine has been extensively studied, revealing that cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, play a crucial role in its biotransformation . this compound is hypothesized to undergo similar metabolic pathways, potentially leading to altered pharmacokinetics due to the presence of deuterium.

Key Metabolic Pathways

- CYP3A4 and CYP3A5 : Major enzymes involved in the oxidative metabolism.

- UGT1A1 and UGT1A4 : Responsible for glucuronidation processes.

Clinical Implications

This compound's potential use as a therapeutic agent hinges on its ability to maintain antiviral efficacy while exhibiting improved metabolic stability. Clinical studies have indicated that long-acting formulations of rilpivirine can provide sustained viral suppression with fewer doses compared to daily regimens .

Case Studies

-

Long-Acting Injectable Formulation :

- In a Phase II clinical trial (HPTN 076), participants receiving long-acting injectable rilpivirine showed detectable levels of metabolites in plasma and other biological fluids post-injection, indicating effective systemic absorption .

- The trial highlighted the safety and acceptability of this formulation for HIV pre-exposure prophylaxis.

- Severe HIV Cases :

Propriétés

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-XDMLVRQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692874 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312424-26-2 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.